molecular formula C13H15IN2O2 B1233154 o-Iodoaminoglutethimide CAS No. 61435-64-1

o-Iodoaminoglutethimide

Cat. No.: B1233154
CAS No.: 61435-64-1
M. Wt: 356.17 g/mol
InChI Key: XHFAYYNIDUTZDS-XSBOKVBDSA-N
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Description

o-Iodoaminoglutethimide is a halogenated derivative of aminoglutethimide, a compound historically investigated for its pharmacological properties. Aminoglutethimide (C13H16N2O2) is a nonsteroidal aromatase inhibitor that blocks the conversion of cholesterol to pregnenolone, thereby suppressing adrenal steroidogenesis .

Properties

CAS No.

61435-64-1

Molecular Formula

C13H15IN2O2

Molecular Weight

356.17 g/mol

IUPAC Name

3-(4-amino-3-(125I)iodanylphenyl)-3-ethylpiperidine-2,6-dione

InChI

InChI=1S/C13H15IN2O2/c1-2-13(6-5-11(17)16-12(13)18)8-3-4-10(15)9(14)7-8/h3-4,7H,2,5-6,15H2,1H3,(H,16,17,18)/i14-2

InChI Key

XHFAYYNIDUTZDS-XSBOKVBDSA-N

SMILES

CCC1(CCC(=O)NC1=O)C2=CC(=C(C=C2)N)I

Isomeric SMILES

CCC1(CCC(=O)NC1=O)C2=CC(=C(C=C2)N)[125I]

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC(=C(C=C2)N)I

Synonyms

3-iodo-4-aminoglutethimide
3-iodo-4-aminoglutethimide, 3-131I-labeled
o-iodoaminoglutethimide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The iodination of aminoglutethimide distinguishes it from both its parent compound and other iodinated heterocycles. Key comparisons include:

Compound Molecular Formula Molecular Weight Solubility Stability Primary Use
o-Iodoaminoglutethimide C13H15IN2O2 ~374.18 (estimated) Low in water; soluble in DMSO (predicted) Sensitive to light/heat (inferred) Research applications (hypothetical)
Aminoglutethimide C13H16N2O2 232.28 Poor water solubility Stable at room temperature Adrenal suppression, oncology
2-Iodoacetamide C2H4INO 184.96 Soluble in polar solvents Light-sensitive; reactive thiol-alkylating agent Protein alkylation in biochemistry
4-Iodoimidazole C3H3IN2 193.97 Moderate in organic solvents Air-stable; hygroscopic Intermediate in organic synthesis

Pharmacological and Reactivity Profiles

  • Aminoglutethimide: Inhibits aromatase and cholesterol side-chain cleavage enzymes, reducing cortisol and estrogen synthesis.
  • However, iodination could reduce metabolic stability due to increased susceptibility to dehalogenation .
  • 2-Iodoacetamide: Reacts with cysteine residues in proteins, irreversibly inhibiting enzyme activity. Unlike this compound, it lacks therapeutic applications due to high toxicity .
  • 4-Iodoimidazole: Primarily used as a building block in nucleoside analogs.

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